molecular formula C10H16O B14629987 [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde CAS No. 56270-99-6

[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde

Cat. No.: B14629987
CAS No.: 56270-99-6
M. Wt: 152.23 g/mol
InChI Key: DHLICSPYERWBQX-VIFPVBQESA-N
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Description

. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom that is also bonded to a hydrogen atom and an alkyl or aryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde can be achieved through several methods. One common method involves the oxidation of primary alcohols. For instance, the oxidation of [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]methanol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield the desired aldehyde .

Industrial Production Methods

In an industrial setting, the production of aldehydes often involves the hydroformylation of alkenesThis method can be adapted for the production of this compound by using the appropriate starting materials and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, PCC, Dess-Martin periodinane

    Reduction: NaBH₄, LiAlH₄

    Addition: Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Addition: Secondary or tertiary alcohols

Mechanism of Action

The mechanism of action of [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, such as its antimicrobial effects, which are thought to result from the disruption of microbial cell membranes and proteins .

Comparison with Similar Compounds

[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde can be compared with other similar compounds, such as:

These compounds share similar chemical properties due to the presence of the aldehyde group but differ in their biological activities and applications.

Properties

CAS No.

56270-99-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-[(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetaldehyde

InChI

InChI=1S/C10H16O/c1-8-6-9(4-5-11)10(2,3)7-8/h5,7,9H,4,6H2,1-3H3/t9-/m0/s1

InChI Key

DHLICSPYERWBQX-VIFPVBQESA-N

Isomeric SMILES

CC1=CC([C@H](C1)CC=O)(C)C

Canonical SMILES

CC1=CC(C(C1)CC=O)(C)C

Origin of Product

United States

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